2-(2-Aminoethyl)-5-methyl-1,3-thiazole-4-carboxylic acid
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Overview
Description
2-(2-Aminoethyl)-5-methyl-1,3-thiazole-4-carboxylic acid is a heterocyclic compound containing a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoethyl)-5-methyl-1,3-thiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminoethanethiol with a suitable carboxylic acid derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminoethyl)-5-methyl-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce alcohols .
Scientific Research Applications
2-(2-Aminoethyl)-5-methyl-1,3-thiazole-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(2-Aminoethyl)-5-methyl-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the thiazole ring can interact with enzymes or receptors, modulating their function .
Comparison with Similar Compounds
Similar Compounds
- 2-Aminoethyl diphenylborinate
- Pyrrolidine derivatives
- Imidazole derivatives
Uniqueness
2-(2-Aminoethyl)-5-methyl-1,3-thiazole-4-carboxylic acid is unique due to its specific combination of functional groups and the thiazole ring structure. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C7H10N2O2S |
---|---|
Molecular Weight |
186.23 g/mol |
IUPAC Name |
2-(2-aminoethyl)-5-methyl-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C7H10N2O2S/c1-4-6(7(10)11)9-5(12-4)2-3-8/h2-3,8H2,1H3,(H,10,11) |
InChI Key |
PVLDBOTUBKXRFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)CCN)C(=O)O |
Origin of Product |
United States |
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